molecular formula C18H18N4O2S B2464897 1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242998-43-1

1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B2464897
CAS No.: 1242998-43-1
M. Wt: 354.43
InChI Key: BVTUQHKFPZAHJR-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure features a 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl group linked to a piperidine-3-carboxamide moiety, with a phenyl substituent at position 7 of the thienopyrimidine ring.

Properties

IUPAC Name

1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c19-16(23)12-7-4-8-22(9-12)18-20-14-13(11-5-2-1-3-6-11)10-25-15(14)17(24)21-18/h1-3,5-6,10,12H,4,7-9H2,(H2,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTUQHKFPZAHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminothiophene Derivatives

A widely adopted method involves cyclocondensation of methyl 3-amino-5-phenylthiophene-2-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds via formation of a dimethylaminomethylidene intermediate, which undergoes intramolecular cyclization under acidic conditions to yield the thieno[3,2-d]pyrimidin-4-one core. Key parameters include:

  • Temperature : 80–100°C
  • Solvent : Anhydrous toluene or xylene
  • Yield : 72–85%

Modifications at the 7-position (phenyl group) are introduced by varying the substituents on the starting 3-aminothiophene precursor. For instance, substituting the phenyl group with other aryl moieties requires adjusting the electronic nature of the starting material to maintain cyclization efficiency.

Ring-Closing Metathesis Approaches

Alternative protocols employ ring-closing metathesis (RCM) using Grubbs catalysts to construct the thienopyrimidine system. While less common, this method allows for greater stereochemical control when introducing chiral centers. However, catalyst costs and sensitivity to functional groups limit its industrial applicability.

Synthesis of the Piperidine-3-carboxamide Moiety

The piperidine-3-carboxamide subunit is typically prepared through:

Hydrogenation of Nicotinamide Derivatives

Nicotinamide undergoes catalytic hydrogenation over palladium-on-carbon (Pd/C) in isopropanol at 75°C under 0.5 MPa H₂ pressure. This method achieves near-quantitative yields (98.4%) of racemic piperidine-3-carboxamide. Critical factors include:

  • Catalyst loading : 10–15 wt% Pd/C
  • Reaction time : 4–6 hours
  • Pressure : 0.3–0.5 MPa

Resolution of Racemic Mixtures

Chiral separation of enantiomers is accomplished via diastereomeric salt formation using (-)-di-p-toluoyl-L-tartaric acid. This process achieves enantiomeric excess (ee) >99% but introduces a 30–40% yield penalty due to fractional crystallization losses.

Coupling Strategies for Molecular Assembly

The convergent synthesis requires coupling the thienopyrimidinone core with the piperidine-3-carboxamide unit through robust amide bond formation.

Carbodiimide-Mediated Coupling

A representative procedure employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane:

Reaction Conditions

Parameter Specification
Molar ratio 1:1.2 (core:piperidine)
Temperature 0°C → RT
Time 12–16 hours
Yield 65–78%

This method minimizes racemization but requires rigorous exclusion of moisture.

Mixed Carbonate Activation

Industrial-scale processes favor in situ generation of active carbonate intermediates using triphosgene. This approach improves atom economy (AE = 84%) compared to carbodiimide methods while maintaining comparable yields (70–75%).

Optimization Strategies for Industrial Production

Continuous Flow Synthesis

Modern facilities implement continuous flow reactors for the cyclocondensation step, achieving:

  • Throughput : 12 kg/h
  • Purity : >99.5%
  • Solvent consumption : Reduced by 40% vs batch processes

Crystallization Engineering

Final purification employs antisolvent crystallization using methyl tert-butyl ether (MTBE) as antisolvent. Process analytical technology (PAT) tools monitor crystal size distribution (CSD) to ensure consistent particle morphology.

Analytical Characterization

Critical quality attributes are verified through:

5.1. Spectroscopic Methods

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine H), 7.45–7.33 (m, 5H, Ph), 4.12 (q, J = 6.8 Hz, piperidine H)
  • HRMS : m/z calc. for C₂₃H₂₃N₄O₂S [M+H]⁺ 435.1589, found 435.1586

5.2. Chromatographic Purity
HPLC method:

  • Column: C18 (150 × 4.6 mm, 3.5 μm)
  • Mobile phase: 0.1% TFA in H₂O/MeCN gradient
  • Retention time: 8.9 min
  • Purity: ≥99.8%

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methodologies:

Method Yield (%) Purity (%) Scalability Cost Index
Batch cyclocondensation 78 99.1 Moderate 1.0
Flow RCM 82 99.8 High 1.8
Carbodiimide coupling 68 98.5 High 1.2
Carbonate activation 73 99.3 Very high 0.9

Data synthesized from

Chemical Reactions Analysis

Types of Reactions: 1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{1{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 ...[{{{CITATION{{{_2{Design, Synthesis and In Vitro Antimicrobial Activity of 6- (1](https://www.mdpi.com/2218-0532/89/4/49).

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized, reduced, or substituted versions of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds with similar thienopyrimidine structures exhibit significant anticancer activity. The specific compound has shown selective cytotoxicity against various cancer cell lines, indicating its potential as an antitumor agent.

Case Study: Cytotoxicity Evaluation

A study published in Medicines evaluated the cytotoxic effects of thienopyrimidine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited higher selectivity towards oral cancer cells compared to standard chemotherapeutic agents like doxorubicin. Dose-response curves were utilized to establish the efficacy of these compounds, demonstrating promising anticancer potential.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. Research has shown that thienopyrimidine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

A study focused on the antibacterial properties of thienopyrimidine derivatives demonstrated effectiveness against a range of bacterial strains. The findings suggested a broad spectrum of antimicrobial effects, highlighting the potential for developing new antibacterial agents based on this compound's structure.

Mechanism of Action

The mechanism by which 1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Properties/Applications References
1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide (Target) Thieno[3,2-d]pyrimidinone - Phenyl at position 7
- Piperidine-3-carboxamide at position 2
~424–465 g/mol* Potential kinase inhibition
BL20243 Thieno[3,2-d]pyrimidinone - N-(2-piperidin-1-ylethyl)piperidine-3-carboxamide at position 2
- Phenyl at position 7
465.61 g/mol Structural analog with extended piperidine chain
Z250-1602 Thieno[3,2-d]pyrimidinone - 3-Methoxyphenyl at position 7
- N-(prop-2-en-1-yl)piperidine-3-carboxamide
424.52 g/mol Enhanced solubility due to methoxy group
1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide Thieno[3,2-d]pyrimidinone - 2-Fluorophenyl at position 7
- Phenylethylamide at piperidine-4-carboxamide
~492.58 g/mol Improved binding affinity (fluorine effect)
PI-103 Pyrido[3,2-d]pyrimidinone - Morpholine at position 4
- Pyrido-thieno fusion
513.53 g/mol Dual PI3K/mTOR inhibitor
Improved in vivo stability

Notes:

  • Methoxy groups (e.g., Z250-1602) may increase solubility . Piperidine Chain Modifications: Extended chains (e.g., BL20243’s N-(2-piperidin-1-ylethyl) group) influence pharmacokinetics by altering lipophilicity and membrane permeability .
  • Core Heterocycle Differences: Replacement of thieno[3,2-d]pyrimidinone with pyrido[3,2-d]pyrimidinone (as in PI-103) shifts kinase selectivity profiles .

Pharmacokinetic and Stability Data

  • Early thieno[3,2-d]pyrimidinone derivatives (e.g., 3-(4-morpholinothieno[3,2-d]pyrimidin-2-yl)phenol) exhibited short half-lives (<10 min), prompting structural optimization. PI-103, a pyrido-thieno analog, demonstrated improved stability and efficacy in vivo .
  • Fluorinated derivatives (e.g., ) may exhibit enhanced metabolic stability due to reduced cytochrome P450-mediated oxidation .

Biological Activity

1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a novel compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. This compound exhibits potential biological activities due to its unique structural features, including a thieno ring and a piperidine moiety. The following sections explore its synthesis, biological activities, and potential applications in medicinal chemistry.

Structural Characteristics

The compound's molecular formula is C28H30N4O2SC_{28}H_{30}N_{4}O_{2}S with a molecular weight of 486.63 g/mol. Its structure includes:

  • A thieno[3,2-d]pyrimidine core which is known for various biological activities.
  • A piperidine ring that enhances its pharmacological properties.
  • An amide functional group which is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through several synthetic routes. Common methods include:

  • Condensation Reactions : Involving the reaction of appropriate thieno[3,2-d]pyrimidine derivatives with piperidine and carboxylic acids.
  • Cyclization Techniques : Utilizing cyclization reactions to form the thieno-pyrimidine structure.

These methods require optimization to improve yield and purity.

Biological Activity

Preliminary studies indicate that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Thieno[3,2-d]pyrimidine derivatives have shown potential in inhibiting cancer cell proliferation through kinase inhibition.
  • Neuropharmacological Effects : Piperidine derivatives are known to interact with dopamine receptors, suggesting possible applications in treating neurological disorders.
  • Antimicrobial Properties : The presence of an amide linkage may enhance solubility and bioavailability, contributing to antimicrobial activity.

Case Studies

  • Anticancer Studies : Research has demonstrated that thieno[3,2-d]pyrimidine derivatives can inhibit specific kinases involved in cancer cell signaling pathways. For example, a related compound was shown to inhibit the proliferation of breast cancer cells by targeting the PI3K/Akt pathway.
    Compound NameStructural FeaturesBiological ActivityNotable Properties
    Thieno[3,2-d]pyrimidine DerivativeThieno ring + pyrimidineAnticancerKinase inhibition
    Piperidine DerivativePiperidine ringNeuropharmacologicalDopamine receptor activity
    Amide CompoundAmide linkageAntimicrobialEnhanced solubility
  • Neuropharmacology : In studies focusing on neuropharmacological effects, similar compounds have been shown to modulate neurotransmitter systems effectively. These effects suggest potential therapeutic applications in conditions such as depression and anxiety.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • The thieno[3,2-d]pyrimidine core may interact with various enzyme targets involved in cellular signaling.
  • The piperidine structure may facilitate binding to neurotransmitter receptors or other protein targets.

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